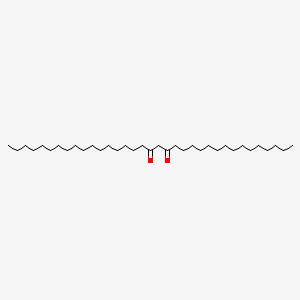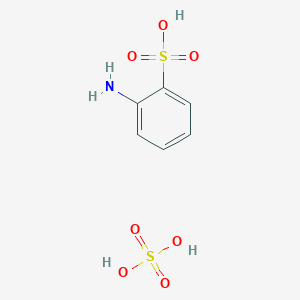![molecular formula C32H26O8 B14507672 2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol CAS No. 64181-93-7](/img/structure/B14507672.png)
2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3-Dimethoxy-6,7’-dimethyl[2,9’-bianthracene]-1,4’,5’,8,9,10’-hexol is a complex organic compound characterized by its unique structure, which includes multiple methoxy and methyl groups attached to a bianthracene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3-Dimethoxy-6,7’-dimethyl[2,9’-bianthracene]-1,4’,5’,8,9,10’-hexol typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The process can be optimized by selecting appropriate solvents, temperatures, and reaction times to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring efficient mixing and heat transfer, and implementing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2’,3-Dimethoxy-6,7’-dimethyl[2,9’-bianthracene]-1,4’,5’,8,9,10’-hexol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.
Wissenschaftliche Forschungsanwendungen
2’,3-Dimethoxy-6,7’-dimethyl[2,9’-bianthracene]-1,4’,5’,8,9,10’-hexol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may have potential as bioactive compounds, including antimicrobial or anticancer agents.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2’,3-Dimethoxy-6,7’-dimethyl[2,9’-bianthracene]-1,4’,5’,8,9,10’-hexol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2’,3-Dimethoxy-6,7’-dimethyl[2,9’-bianthracene]-1,4’,5’,8,9,10’-hexol include:
- 1,2’,5’,6,9,10’-Hexahydroxy-3,7’-dimethoxy-2’,6-dimethyl-2’,3’,6,7-tetrahydro-2,9’-bianthracene-4’,8 (1’H,5H)-dione
- (6’S,7S)-1’,4,6’,7,9’,10-Hexahydroxy-2,3’-dimethoxy-6’,7-dimethyl-6’,7,7’,8-tetrahydro-1,2’-bianthracene-5,8’ (5’H,6H)-dione
Uniqueness
What sets 2’,3-Dimethoxy-6,7’-dimethyl[2,9’-bianthracene]-1,4’,5’,8,9,10’-hexol apart from similar compounds is its specific arrangement of methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
64181-93-7 |
|---|---|
Molekularformel |
C32H26O8 |
Molekulargewicht |
538.5 g/mol |
IUPAC-Name |
3-methoxy-6-methyl-2-(4,5,10-trihydroxy-2-methoxy-7-methylanthracen-9-yl)anthracene-1,8,9-triol |
InChI |
InChI=1S/C32H26O8/c1-13-5-15-9-16-10-23(40-4)29(31(37)25(16)30(36)24(15)20(33)7-13)26-18-6-14(2)8-21(34)27(18)32(38)28-19(26)11-17(39-3)12-22(28)35/h5-12,33-38H,1-4H3 |
InChI-Schlüssel |
WJOQFRDUUORFMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC3=CC(=C(C(=C3C(=C2C(=C1)O)O)O)C4=C5C=C(C=C(C5=C(C6=C4C=C(C=C6O)C)O)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methyl}diazenyl]aniline](/img/structure/B14507597.png)
![Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate](/img/structure/B14507598.png)
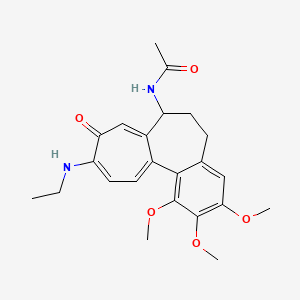
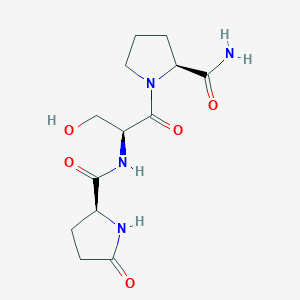
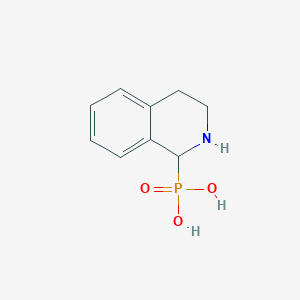

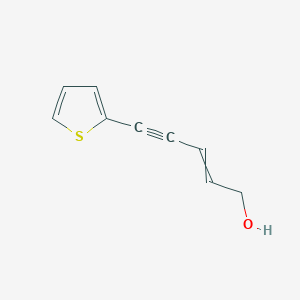
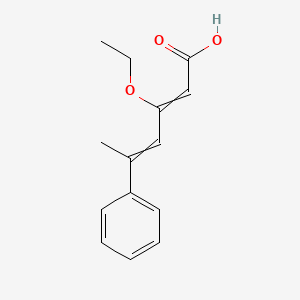
![2,2'-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14507653.png)
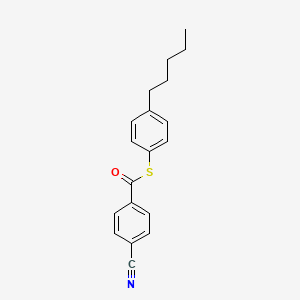
![Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate](/img/structure/B14507666.png)
